molecular formula C8H17NS B13235686 2-[2-(Methylsulfanyl)ethyl]piperidine

2-[2-(Methylsulfanyl)ethyl]piperidine

Cat. No.: B13235686
M. Wt: 159.29 g/mol
InChI Key: CVWNEHUFMJYXMJ-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)ethyl]piperidine is a valuable chemical building block in medicinal chemistry and drug discovery research. Piperidine derivatives are among the most important synthetic fragments for designing new active compounds and play a significant role in the pharmaceutical industry, found in more than twenty classes of therapeutics . The piperidine ring provides a versatile scaffold for constructing molecules with targeted biological properties. The structure of this compound, which features a piperidine core linked to a methylsulfanylethyl chain, makes it a versatile intermediate for further chemical exploration. The sulfur-containing thioether moiety can be utilized for further synthetic modifications or to influence the compound's electronic properties and potential for interactions in biological systems. Researchers can employ this reagent in the synthesis of more complex molecules, such as through functionalization of the piperidine nitrogen, oxidation of the sulfur atom, or incorporation into larger molecular frameworks. While specific biological data for this exact molecule may be limited in the public domain, its structural features align with compounds investigated for various pharmacological activities. Piperidine and similarly structured piperazine derivatives are frequently explored in the development of ligands for central nervous system (CNS) targets, including histamine and sigma receptors . This reagent is offered for Research Use Only and is intended solely for laboratory research purposes by qualified trained professionals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

2-(2-methylsulfanylethyl)piperidine

InChI

InChI=1S/C8H17NS/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3

InChI Key

CVWNEHUFMJYXMJ-UHFFFAOYSA-N

Canonical SMILES

CSCCC1CCCCN1

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 2-[2-(Methylsulfanyl)ethyl]piperidine, which is typically isolated as a hydrochloride salt to improve its crystallinity, this technique would provide precise data on bond lengths, bond angles, and the conformation of both the piperidine (B6355638) ring and its substituent.

Based on studies of numerous piperidine derivatives, the piperidine ring is expected to adopt a stable chair conformation. nih.goviucr.org In this conformation, substituents at the C-2 position generally prefer to occupy the equatorial position to minimize steric hindrance. nih.gov Therefore, the 2-[2-(methylsulfanyl)ethyl] group would likely be found in an equatorial orientation. The flexible side chain itself would have multiple possible conformations, and X-ray analysis would reveal the lowest energy arrangement in the crystal lattice.

A hypothetical data table for the crystal structure of the hydrochloride salt is presented below, based on typical values for similar organic salts.

Table 1. Hypothetical Crystallographic Data for this compound Hydrochloride
ParameterExpected Value
Chemical FormulaC₈H₁₈ClNS
Formula Weight195.75 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5 - 10.5
b (Å)~10.0 - 12.0
c (Å)~11.5 - 13.5
β (°)~95 - 105
Volume (ų)~1200 - 1500
Z (molecules/unit cell)4

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound hydrochloride, the primary interaction would be a strong N⁺-H···Cl⁻ hydrogen bond, which is characteristic of amine hydrochloride salts. nih.gov

Beyond this strong ionic hydrogen bond, weaker interactions would further stabilize the crystal lattice. These would likely include:

C-H···S interactions: The sulfur atom of the methylsulfanyl group can act as a weak hydrogen bond acceptor.

C-H···π interactions: While this specific molecule lacks aromatic rings, in related structures, these interactions are common. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov For this molecule, the analysis would be expected to show a high percentage of contacts related to H···H, H···Cl, and H···S interactions, illustrating the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov

Detailed Conformational Analysis through Spectroscopic Methods

In solution, unlike the static solid state, this compound would exist as an equilibrium of different conformers. The dominant conformational questions involve the piperidine ring itself and the rotation around the bonds of the flexible side chain.

The piperidine ring is known to undergo a dynamic "ring flip" or "ring inversion" process, where it converts between two chair conformations. beilstein-journals.orgacs.org For a 2-substituted piperidine, this inversion would interconvert the substituent between an axial and an equatorial position.

Equatorial Conformer: The 2-[2-(methylsulfanyl)ethyl] group is in the equatorial position. This is generally the more stable conformation due to reduced steric strain.

Axial Conformer: The 2-[2-(methylsulfanyl)ethyl] group is in the axial position, leading to greater 1,3-diaxial interactions and thus higher energy.

Spectroscopic methods like infrared (IR) and Raman spectroscopy, combined with computational chemistry, can be used to study this equilibrium. mdpi.com Different conformers give rise to distinct vibrational frequencies, and their relative populations can be estimated from spectral intensities. Computational models, such as Density Functional Theory (DFT), are invaluable for calculating the relative energies of different conformers and predicting their vibrational spectra. nih.govmdpi.com

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. Advanced 1D and 2D NMR techniques would be essential for the complete characterization of this compound. ipb.ptwiley.com

The ¹H NMR spectrum would show characteristic signals for the piperidine ring protons and the ethyl-methylsulfanyl side chain. The chemical shifts and, crucially, the coupling constants (J-values) between adjacent protons would provide strong evidence for the dominant chair conformation and the equatorial orientation of the substituent. For instance, a large coupling constant (typically > 8 Hz) between the proton at C2 and the axial proton at C3 would be indicative of an axial-axial relationship, confirming the equatorial position of the side chain. ipb.pt

2D NMR experiments would be used for unambiguous assignment:

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the spin systems of the ring and side chain. slideshare.net

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): To correlate each proton with its directly attached carbon atom. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. A strong NOE between the C2 proton and axial protons at C4 and C6 would provide definitive proof of the equatorial orientation of the substituent. ipb.pt

Furthermore, dynamic NMR (DNMR) studies, involving recording spectra at variable temperatures, could be used to study the kinetics of the ring inversion process. beilstein-journals.orgnih.gov As the temperature is lowered, the rate of ring inversion slows down. At a certain point (the coalescence temperature), the signals for the axial and equatorial protons, which are averaged at room temperature, would broaden and then resolve into separate signals for each conformer. From this data, the activation energy (ΔG‡) for the ring inversion can be calculated, which for piperidine itself is around 42.3 kJ/mol. beilstein-journals.org

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity / Notes
C2~58-62~2.8-3.1m
C3~29-33~1.6-1.8 (eq), ~1.3-1.5 (ax)m
C4~24-27~1.6-1.8 (eq), ~1.2-1.4 (ax)m
C5~25-28~1.6-1.8 (eq), ~1.2-1.4 (ax)m
C6~46-49~3.0-3.2 (eq), ~2.5-2.7 (ax)m
Side Chain -CH₂-~35-38~1.7-1.9m
Side Chain -CH₂S-~30-33~2.5-2.7t
Side Chain -SCH₃~14-16~2.0-2.2s

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. kobv.de This capability is crucial for confirming the identity of a compound and for elucidating its fragmentation pathways, which can in turn be used to trace reaction mechanisms or identify metabolites.

Under electron ionization (EI) or collision-induced dissociation (CID) in an ESI-MS/MS experiment, this compound would be expected to fragment via several predictable pathways: nih.govwvu.edu

Alpha-Cleavage: The bond between C2 and C3 of the piperidine ring is prone to cleavage, as it is adjacent to the nitrogen atom. This is a very common pathway for N-heterocycles.

Side-Chain Cleavage: The bond between the piperidine ring and the ethyl side chain (C2-Cα) could break, leading to a piperidinyl-methyl cation or a neutral piperidine loss.

Fragmentation of the Side Chain: Cleavage of the Cβ-S bond could occur, leading to the loss of a methylsulfanyl radical (•SCH₃) or related fragments.

Ring-Opening Pathways: Following initial alpha-cleavage, the piperidine ring can undergo further fragmentation, leading to the loss of small neutral molecules like ethene.

By identifying the exact masses of these fragments, a detailed fragmentation map can be constructed. If the compound were isotopically labeled at a specific position (e.g., using ¹³C or ²H), HRMS could be used to track the fate of the label through a chemical reaction, providing powerful evidence for a proposed mechanistic pathway. wvu.edu

Table 3. Plausible HRMS Fragments for this compound (C₈H₁₇NS)
m/z (Calculated)FormulaProposed Origin
159.1133[C₈H₁₇NS]⁺Molecular Ion (M⁺)
144.0898[C₇H₁₄NS]⁺Loss of •CH₃ from M⁺
112.1126[C₇H₁₄N]⁺Loss of •SCH₃ from M⁺
98.1000[C₆H₁₂N]⁺Cleavage of side chain (Cα-Cβ bond)
84.0813[C₅H₁₀N]⁺Alpha-cleavage and loss of C₃H₅S•

Theoretical and Computational Studies

Molecular Electrostatic Potential (MEP) Mapping:

Analysis of the charge distribution and prediction of reactive sites for electrophilic and nucleophilic attack through MEP maps are not available.

Natural Bond Orbital (NBO) Analysis:

There are no published studies on the intramolecular interactions, charge transfer, and hybridization within the 2-[2-(Methylsulfanyl)ethyl]piperidine molecule using NBO analysis.

Prediction of Spectroscopic Parameters:

Computationally predicted spectroscopic data, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which are valuable for experimental characterization, have not been reported.

Computational Exploration of Reaction Mechanisms:

Theoretical investigations into the mechanisms of reactions involving this compound are also absent from the scientific record.

The lack of dedicated computational studies on this compound highlights a specific area where further research is needed. Such studies would be invaluable for a deeper understanding of its chemical behavior and could guide future experimental work and applications. Until such research is conducted and published, a detailed and scientifically accurate article on the theoretical and computational aspects of this compound, as per the specified outline, cannot be fully realized.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for High-Resolution Separation (e.g., Advanced HPLC, GC)

High-resolution separation is a prerequisite for the accurate characterization and quantification of 2-[2-(Methylsulfanyl)ethyl]piperidine, enabling its isolation from starting materials, by-products, and degradants. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful means to achieve this separation, with the choice of technique often depending on the compound's volatility and thermal stability, as well as the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar and non-volatile compounds like many piperidine (B6355638) derivatives. The retention behavior of this compound in RP-HPLC is influenced by several factors, including the hydrophobicity of the stationary phase, the composition and pH of the mobile phase, and the pKa of the analyte. nih.govbohrium.com Given the basic nature of the piperidine nitrogen, the mobile phase pH is a critical parameter to control peak shape and retention. Acidic mobile phases are often employed to protonate the amine, which can improve peak symmetry and retention on C18 columns. nih.gov

For method development, a systematic approach would involve screening various columns and mobile phase compositions to achieve optimal separation from potential impurities. Advanced HPLC technologies, such as Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes, can offer significantly faster analysis times and improved resolution.

Hypothetical HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile (B52724)
Gradient5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature35 °C
DetectionUV at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume2 µL

Gas Chromatography (GC): As a volatile compound, this compound is also amenable to analysis by GC. The choice of stationary phase is critical for achieving good peak shape and resolution. phenomenex.com Non-polar phases, such as those based on polydimethylsiloxane, or mid-polarity phases are often suitable for the analysis of amines. youtube.com However, the basicity of the piperidine moiety can lead to peak tailing due to interactions with active sites on the column. The use of base-deactivated columns or the derivatization of the amine can mitigate these effects.

Given the presence of a sulfur atom, a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can provide high selectivity and sensitivity for the detection of this compound, especially in complex matrices. chromatographyonline.com

Illustrative GC Method Parameters for this compound Analysis

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD)
Detector Temperature300 °C
Injection Volume1 µL (split 20:1)

Integration of Mass Spectrometry with Separation Techniques for Impurity Profiling and Reaction Monitoring

The coupling of mass spectrometry (MS) with chromatographic techniques (LC-MS and GC-MS) provides an unparalleled level of analytical power for structural elucidation, impurity profiling, and reaction monitoring.

GC-MS Analysis: In GC-MS, electron ionization (EI) is a common ionization technique that induces extensive fragmentation of the analyte. The resulting mass spectrum is a molecular fingerprint that can be used for identification. For this compound, the fragmentation patterns would be expected to arise from cleavages at the C-C bonds adjacent to the nitrogen atom (alpha-cleavage) and from fragmentation of the thioether side chain. lookchem.comimedpub.com

Key fragmentation pathways for 2-substituted piperidines often involve the loss of the substituent at the 2-position, leading to a stable iminium ion. The presence of the methylsulfanyl group would likely lead to characteristic fragments resulting from the cleavage of the C-S and S-CH3 bonds.

Predicted Key Mass Fragments for this compound in EI-MS

m/zPossible Fragment Identity
159Molecular Ion [M]+•
144[M - CH3]+
112[M - CH2SCH3]+
84Piperidine ring fragment
61[CH2SCH3]+

LC-MS Analysis: For LC-MS, soft ionization techniques such as electrospray ionization (ESI) are typically used, which often result in the observation of the protonated molecule [M+H]+. This provides molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing structural information. The fragmentation in ESI-MS/MS of piperidine alkaloids often involves the loss of substituents from the ring. researchgate.net For this compound, collision-induced dissociation would likely lead to the loss of the entire side chain or fragments thereof.

The high sensitivity and selectivity of LC-MS/MS make it an ideal tool for detecting and identifying trace-level impurities and for real-time monitoring of reaction progress, allowing for precise control over the manufacturing process.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Approaches

The synthesis of substituted piperidines is a mature field, yet there is a continuous drive towards more efficient, sustainable, and environmentally benign methodologies. nih.govresearchgate.netpmarketresearch.com Future research for synthesizing 2-[2-(Methylsulfanyl)ethyl]piperidine could pivot from traditional multi-step sequences to more innovative and green strategies.

Key areas for development include:

Biocatalytic Methods : The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly route to chiral amines. acs.org A potential biocatalytic approach could involve the asymmetric amination of a corresponding ω-chloroketone precursor, leading to the chiral piperidine (B6355638) ring in high enantiomeric excess. acs.org This method avoids harsh reagents and protecting groups, aligning with green chemistry principles. nih.govresearchgate.netfigshare.com

Catalytic Hydrogenation of Pyridine (B92270) Precursors : Asymmetric hydrogenation of functionalized pyridinium (B92312) salts is a powerful method for creating enantioenriched piperidines. researchgate.netnih.gov A future synthetic strategy could involve the synthesis of a 2-substituted pyridine bearing the methylsulfanyl)ethyl side chain, followed by catalytic hydrogenation using iridium or rhodium catalysts to establish the stereochemistry of the piperidine ring. nih.govacs.org

Multicomponent Reactions (MCRs) : MCRs provide a pathway to complex molecular scaffolds in a single step, maximizing atom economy. nih.gov Designing a novel MCR that incorporates precursors for the piperidine ring and the thioether side chain could dramatically streamline the synthesis of this compound and its analogues.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. acs.orgnih.gov A potential late-stage functionalization approach could involve the direct α-amino C–H arylation or alkylation of a simpler piperidine precursor, offering a modular route to a library of derivatives. nih.govchemrxiv.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges Relevant Catalyst/System
Biocatalytic Synthesis High enantioselectivity, mild conditions, reduced waste. acs.org Substrate scope of enzymes, enzyme stability. Transaminases (TAs) acs.org
Asymmetric Hydrogenation High yields and enantioselectivity, well-established. researchgate.netnih.gov Synthesis of the pyridine precursor, catalyst cost. Iridium or Rhodium complexes nih.govacs.org
Multicomponent Reactions High efficiency, complexity from simple starting materials. nih.gov Discovery of suitable reaction conditions and substrates. Lewis acids, organocatalysts
Photoredox Catalysis Mild conditions, high functional group tolerance. nih.govchemrxiv.org Controlling regioselectivity, potential for side reactions. Iridium or Ruthenium photocatalysts nih.gov

Exploration of Underutilized Reactivity Profiles

The unique combination of a secondary amine (piperidine N-H), multiple C-H bonds, and a thioether linkage in this compound offers a rich landscape for exploring novel chemical transformations.

C-H Functionalization : Modern catalysis allows for the selective functionalization of traditionally inert C-H bonds. nih.govresearchgate.net Future studies could focus on the rhodium- or palladium-catalyzed site-selective functionalization of the piperidine ring at the C2, C3, or C4 positions. nih.gov This would enable the introduction of various substituents, rapidly generating a library of analogues for structure-activity relationship (SAR) studies. The thioether could also serve as a directing group to guide C-H activation at specific sites. nih.gov

Thioether Reactivity : The sulfur atom is not merely a passive linker. Its reactivity can be exploited in several ways:

Oxidation : Selective oxidation of the thioether to a sulfoxide or sulfone would drastically alter the molecule's polarity, solubility, and hydrogen bonding capabilities. These oxidized derivatives could exhibit entirely new biological activities or material properties.

S-Alkylation/Arylation : The thioether can be converted into a sulfonium salt, which can then participate in various coupling reactions or act as a leaving group.

Bioconjugation : Thioethers can be selectively targeted for bioconjugation using specific reagents like oxaziridines, allowing the molecule to be attached to proteins or other biological macromolecules for use as a chemical probe. nih.gov

N-H Functionalization : The secondary amine of the piperidine ring is a prime site for modification. Beyond simple alkylation or acylation, it can be incorporated into more complex structures, such as N-heterocyclic carbene (NHC) ligands or used as a handle for solid-phase synthesis.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving time and resources. nih.govnih.gov For this compound, computational modeling can offer significant insights.

Conformational Analysis : The flexible ethylpiperidine and methylsulfanyl groups allow the molecule to adopt numerous conformations. Understanding the preferred conformations is crucial for designing molecules that fit into specific enzyme active sites or form ordered materials. wikipedia.org Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers. chemrxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological target like a protein. nih.govresearchgate.net These simulations can reveal key interactions, predict binding affinities, and explain the structural basis for biological activity. researchgate.net

QSAR Modeling : If a library of analogues is synthesized and tested for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govresearchgate.net These statistical models correlate structural features with activity, enabling the prediction of the potency of new, unsynthesized compounds and guiding the design of more effective molecules. researchgate.net

Table 2: Application of Computational Methods

Computational Method Research Goal Predicted Properties
Density Functional Theory (DFT) Determine stable conformations and electronic properties. researchgate.net Molecular geometry, reaction energies, electronic stability.
Molecular Dynamics (MD) Simulate interactions with biological targets (e.g., enzymes). nih.gov Binding modes, conformational stability, interaction frequencies.
QSAR Modeling Predict biological activity of new analogues. nih.govresearchgate.net Inhibitory concentrations (IC50), binding affinity.

Integration with Emerging Fields in Chemical Science

The unique structural features of this compound make it a promising candidate for application in several cutting-edge areas of chemical science.

Catalysis : The molecule possesses two potential coordination sites: the nitrogen of the piperidine and the sulfur of the thioether. This makes it an interesting candidate as a bidentate ligand for transition metal catalysis. acs.orgresearchgate.net Thioether-functionalized ligands have shown promise in palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as Suzuki-Miyaura coupling or C-H activation. researchgate.net

Materials Science : Piperidine derivatives are used in the synthesis of polymers and bioactive films. nih.gov The thioether group offers an additional site for polymerization or for grafting the molecule onto surfaces to create functional materials with tailored properties, such as antimicrobial coatings or specialized drug-delivery systems. nih.gov

Chemical Biology and Drug Discovery : The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netnih.govijnrd.org The combination of the lipophilic piperidine ring and the polarizable thioether group could lead to novel interactions with biological targets. Future research could explore its potential as a fragment for designing inhibitors of enzymes like acetylcholinesterase or for modulating protein-protein interactions. acs.orgmdpi.com Its structure could serve as a starting point for developing novel antiviral or anticancer agents. ijnrd.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.